molecular formula C12H10O3 B13802922 1,2-Benzenediol, 3-phenoxy- CAS No. 52995-00-3

1,2-Benzenediol, 3-phenoxy-

Cat. No.: B13802922
CAS No.: 52995-00-3
M. Wt: 202.21 g/mol
InChI Key: HLRZKIOOLGZAFC-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-phenoxy- is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with an additional phenoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-phenoxy- typically involves the reaction of catechol (1,2-benzenediol) with phenol under specific conditions. One common method is the Williamson ether synthesis, where catechol is reacted with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production of 1,2-Benzenediol, 3-phenoxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

    Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds. These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

1,2-Benzenediol, 3-phenoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-phenoxy- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, affecting various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Benzenediol): Similar structure but lacks the phenoxy group.

    Hydroquinone (1,4-Benzenediol): Different position of hydroxyl groups.

    Resorcinol (1,3-Benzenediol): Hydroxyl groups at different positions.

Uniqueness

1,2-Benzenediol, 3-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

52995-00-3

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-phenoxybenzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,13-14H

InChI Key

HLRZKIOOLGZAFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2O)O

Origin of Product

United States

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